molecular formula C18H11NO2S B1327005 8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid CAS No. 1142201-25-9

8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid

Cat. No.: B1327005
CAS No.: 1142201-25-9
M. Wt: 305.4 g/mol
InChI Key: RKVDCYAMTNYGFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid is a chemical compound that features a benzothiazole ring fused to a naphthoic acid moiety

Preparation Methods

The synthesis of 8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid typically involves the condensation of 2-aminobenzenethiol with a suitable naphthoic acid derivative. One common method includes the reaction of 2-aminobenzenethiol with 1-naphthoyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under reflux conditions in an organic solvent like dichloromethane or toluene. After completion, the product is purified through recrystallization or column chromatography .

Chemical Reactions Analysis

8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid undergoes various chemical reactions, including:

Scientific Research Applications

8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid involves its interaction with specific molecular targets. In the case of its anti-tubercular activity, the compound inhibits the enzyme DprE1, which is essential for the biosynthesis of the mycobacterial cell wall. This inhibition disrupts the cell wall formation, leading to the death of the bacterial cells .

Comparison with Similar Compounds

8-(1,3-Benzothiazol-2-yl)-1-naphthoic acid can be compared with other benzothiazole derivatives, such as:

The uniqueness of this compound lies in its combined structural features of benzothiazole and naphthoic acid, which confer distinct electronic and biological properties.

Properties

IUPAC Name

8-(1,3-benzothiazol-2-yl)naphthalene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO2S/c20-18(21)13-8-4-6-11-5-3-7-12(16(11)13)17-19-14-9-1-2-10-15(14)22-17/h1-10H,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKVDCYAMTNYGFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=CC=CC4=C3C(=CC=C4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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